![molecular formula C13H16BF3O2 B6148576 2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2241742-43-6](/img/structure/B6148576.png)
2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of difluoromethylation reagent . Difluoromethylation reagents are used in chemical reactions to introduce a difluoromethyl group (CF2H) into a molecule . The introduction of a difluoromethyl group can significantly alter the physical properties of a molecule, including its solubility, metabolic stability, and lipophilicity .
Chemical Reactions Analysis
Difluoromethylation reagents, such as the one , are used to introduce a difluoromethylation group into a molecule . This can be achieved through various types of chemical reactions, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The specific reactions involving “2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not detailed in the available data.Scientific Research Applications
Synthesis and Material Science Applications
Synthesis of Novel Derivatives : A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized, which show potential in synthesizing conjugated polyene as new material for LCD (Liquid Crystal Display) technology (Das et al., 2015).
Organic/Inorganic Semiconductor Hybrid Particles : Functionalized polyfluorenes derived from this compound have been used to create semiconductor hybrid particles, which are promising for the fabrication of efficient blue-light-emitting devices (de Roo et al., 2014).
Polymer Synthesis for Electronics : This compound has been used in the synthesis of polyfluorenes, which are crucial for the development of electronic devices like solar cells and light-emitting diodes (Yokoyama et al., 2007).
Crystallography and Structural Analysis
Crystal Structure and DFT Study : The molecular structures of certain derivatives, including boric acid ester intermediates, have been confirmed by X-ray diffraction and analyzed using density functional theory (DFT) (Huang et al., 2021).
X-Ray Diffraction Analysis : The crystal structure of related compounds has been determined to understand their molecular arrangement and potential applications (Seeger & Heller, 1985).
Medicinal Chemistry and Biological Studies
Lipogenic Inhibitors : A pilot library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives has shown promise in inhibiting lipogenesis, making them potential leads for lipid-lowering drugs (Das et al., 2011).
Protease Inhibitors : Derivatives of this compound have been synthesized and their inhibitory activity against serine proteases, including thrombin, has been measured (Spencer et al., 2002).
Mechanism of Action
Mode of Action
It’s known that difluoromethyl groups can act as hydrogen-bond donors . This property could potentially influence the compound’s interaction with its targets, leading to changes in their function or activity .
Biochemical Pathways
Difluoromethylation processes have been studied extensively and involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This process has been used to modify large biomolecules such as proteins .
Pharmacokinetics
Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues . This property could potentially influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound .
Future Directions
The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into the development of new difluoromethylation reagents and reactions . This includes the development of more efficient and selective methods for introducing difluoromethylation groups into molecules, which has potential applications in pharmaceutical, agrochemical, and materials science .
properties
IUPAC Name |
2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCXHTSEKRILAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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